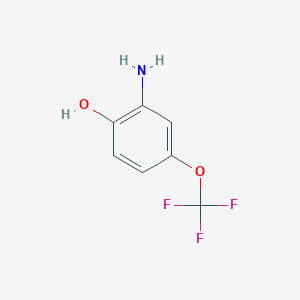

2-Amino-4-(trifluoromethoxy)phenol

Description

BenchChem offers high-quality 2-Amino-4-(trifluoromethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(trifluoromethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYJUUSAYDJKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372228 | |

| Record name | 2-amino-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461699-34-3 | |

| Record name | 2-amino-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-(trifluoromethoxy)phenol chemical properties and structure

An In-depth Technical Guide to 2-Amino-4-(trifluoromethoxy)phenol: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethoxy)phenol, a key fluorinated building block for the pharmaceutical and agrochemical industries. The document details its molecular structure, physicochemical properties, a validated synthesis protocol, and key aspects of its chemical reactivity. Emphasis is placed on its strategic importance in drug discovery, stemming from the unique electronic and metabolic properties conferred by the trifluoromethoxy group. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Role of Fluorinated Intermediates

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1] Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability, binding affinity, and membrane permeability.[2]

2-Amino-4-(trifluoromethoxy)phenol (CAS No. 461699-34-3) is a bifunctional aromatic compound that capitalizes on these benefits.[3] Possessing a nucleophilic amino group, an acidic hydroxyl group, and an activated phenyl ring, it offers multiple reaction sites for constructing complex molecular architectures.[3][4] Its utility as a precursor for nitrogen-containing heterocycles and other advanced intermediates makes it a high-value compound in discovery and process chemistry pipelines.[5] This guide serves as a technical resource on its core properties and practical applications.

Molecular Structure and Physicochemical Properties

2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow crystalline solid. The molecule consists of a phenol ring substituted with an amino group at position 2 and a trifluoromethoxy group at position 4. This substitution pattern dictates its chemical behavior, particularly the reactivity of the aromatic ring and the nucleophilicity of the amino group.

Table 1: Physicochemical Properties of 2-Amino-4-(trifluoromethoxy)phenol

| Property | Value | Reference(s) |

| CAS Number | 461699-34-3 | [3][6] |

| Molecular Formula | C₇H₆F₃NO₂ | [3][6] |

| Molecular Weight | 193.13 g/mol | [3][6] |

| Appearance | Off-white to pale yellow crystalline powder/solid | [3][6] |

| Melting Point | 98-102 °C | [3][6] |

| Solubility | Slightly soluble in water; soluble in common organic solvents | [3][6] |

| Purity (Typical) | ≥98% | [3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area; protect from light | [3] |

| InChI Key | DNYJUUSAYDJKAF-UHFFFAOYSA-N |

Spectroscopic and Analytical Characterization

While publicly available spectra are limited, the structure of 2-Amino-4-(trifluoromethoxy)phenol allows for a confident prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will appear as doublets or doublets of doublets in the aromatic region (approx. 6.5-7.5 ppm). The chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing nature of the -OCF₃ group. Broad singlets corresponding to the amine (-NH₂) and hydroxyl (-OH) protons would also be present, with their chemical shifts being dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atom attached to the highly electronegative -OCF₃ group will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet, as all three fluorine atoms in the trifluoromethoxy group are chemically equivalent. This signal provides a clear and unambiguous marker for the presence of the moiety.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or pseudomolecular ion ([M+H]⁺ or [M-H]⁻) peak at m/z corresponding to its molecular weight (193.13).

Synthesis and Purification Protocol

The most established and reliable method for synthesizing 2-Amino-4-(trifluoromethoxy)phenol is through the catalytic hydrogenation of its nitro precursor, 2-Nitro-4-(trifluoromethoxy)phenol. This transformation is highly efficient and typically proceeds with excellent yield and purity. The general methodology is analogous to the synthesis of similar aminophenols.[7]

Experimental Protocol: Catalytic Hydrogenation

Causality: This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst, which is highly effective for the reduction of aromatic nitro groups to amines under hydrogen pressure. Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. The filtration through Celite is critical for the complete removal of the fine palladium catalyst post-reaction.

Step-by-Step Methodology:

-

Reactor Setup: To a pressure-rated hydrogenation vessel, add 2-Nitro-4-(trifluoromethoxy)phenol (1.0 eq) and ethanol (10-15 mL per gram of substrate).

-

Inerting: Seal the vessel and purge the headspace with nitrogen or argon gas to remove oxygen.

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%) to the mixture under an inert atmosphere.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

-

Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-8 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-(trifluoromethoxy)phenol as a solid.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to achieve >98% purity.

Caption: Synthesis workflow for 2-Amino-4-(trifluoromethoxy)phenol.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of 2-Amino-4-(trifluoromethoxy)phenol stems from the distinct reactivity of its functional groups. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while also serving as key nucleophilic handles for building more complex structures.

-

Amino Group Reactions: The primary amine is nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and diazotization reactions, providing a gateway to a wide array of amides, sulfonamides, and other derivatives.

-

Hydroxyl Group Reactions: The phenolic hydroxyl group can be O-alkylated (e.g., Williamson ether synthesis) or acylated to form esters. This allows for the introduction of diverse side chains or the use of the hydroxyl as a protecting group.

-

Aromatic Ring Reactions: The ortho- and para-directing effects of the -NH₂ and -OH groups make the positions ortho to the amine (position 3) and ortho to the hydroxyl (position 6) susceptible to electrophilic aromatic substitution, such as halogenation or nitration, under controlled conditions.

Caption: Key reactivity sites on the 2-Amino-4-(trifluoromethoxy)phenol molecule.

Safety and Handling

As a laboratory chemical, 2-Amino-4-(trifluoromethoxy)phenol must be handled with appropriate precautions to minimize risk. It is classified as harmful and an irritant.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood. Avoid formation of dust and prevent contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.[3] Consult the full Safety Data Sheet (SDS) before use.

References

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

-

IndiaMART. (n.d.). 2-Amino-4-(trifluoromethoxy) phenol. Retrieved from [Link]

-

National Analytical Corporation. (n.d.). 2-amino-4-(trifluoromethoxy) Phenol - Cas No: 461699-34-3. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL 461699-34-3 wiki. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cost-Effective Chemical Synthesis: Leveraging 2-Amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

-

Postigo, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. Retrieved from [Link]

-

AA Blocks. (n.d.). 228401-48-7 | 2-Amino-4-[(trifluoromethyl)thio]phenol. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-(trifluoromethoxy)phenol|CAS 117338-14-4 [benchchem.com]

- 3. 2-Amino-4-(trifluoromethoxy) phenol Supplier in Mumbai, 2-Amino-4-(trifluoromethoxy) phenol Trader, Maharashtra [chemicalmanufacturers.in]

- 4. 2-Amino-4-((trifluoromethyl)thio)phenol|RUO|Supplier [benchchem.com]

- 5. 2-Amino-4-(trifluoromethyl)phenol|CAS 454-81-9 [benchchem.com]

- 6. 2-amino-4-(trifluoromethoxy) Phenol - Cas No: 461699-34-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. prepchem.com [prepchem.com]

Physicochemical properties of 2-Amino-4-(trifluoromethoxy)phenol

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(trifluoromethoxy)phenol

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational molecular design. The trifluoromethoxy group (-OCF₃), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] When present on a versatile scaffold like aminophenol, it creates a building block of significant interest. This guide provides a comprehensive technical overview of 2-Amino-4-(trifluoromethoxy)phenol (CAS No: 461699-34-3), a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, the experimental methodologies for their characterization, and the scientific rationale that underpins these choices, providing a framework for its effective application in synthesis and development.

Core Physicochemical Profile

2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow solid whose utility as a chemical intermediate is directly linked to its distinct physicochemical characteristics.[2] The presence of an amino group, a hydroxyl group, and a trifluoromethoxy group on the aromatic ring gives rise to a unique combination of properties that are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 461699-34-3 | [2] |

| Molecular Formula | C₇H₆F₃NO₂ | [2] |

| Molecular Weight | 193.13 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | [2] |

| Melting Point | 98-102 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [2] |

| Purity | ≥98% | [2] |

Structural and Electronic Properties

The molecule's structure is fundamental to its reactivity and function. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups are positioned ortho to each other, while the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group is para to the amino group. This arrangement influences the molecule's acidity, basicity, and susceptibility to electrophilic substitution.

Caption: Chemical structure of 2-Amino-4-(trifluoromethoxy)phenol.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of 2-Amino-4-(trifluoromethoxy)phenol for use in sensitive applications like pharmaceutical synthesis, rigorous characterization of its physicochemical properties is essential. The following section details the standard, self-validating protocols for determining these key parameters.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will lead to a depressed and broader melting point range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 2-Amino-4-(trifluoromethoxy)phenol is finely powdered.[3] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus, adjacent to a thermometer or temperature probe.[5]

-

Measurement:

-

Initial Rapid Determination: The apparatus is heated rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.[4][6] For a pure sample, this should fall within the expected 98-102°C range.[2]

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of 2-Amino-4-(trifluoromethoxy)phenol is crucial for its application in various reaction and purification systems. The general rule of "like dissolves like" provides a starting point for predictions, with its polar amino and hydroxyl groups suggesting some aqueous solubility, and the aromatic ring and trifluoromethoxy group favoring solubility in organic solvents.[7]

Methodology: Qualitative Solubility Testing

-

Sample Preparation: In a series of small test tubes, add approximately 25 mg of 2-Amino-4-(trifluoromethoxy)phenol.[8]

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[8] A range of solvents should be tested to build a comprehensive profile.

-

Observation: Observe whether the compound dissolves completely, is partially soluble, or is insoluble.[9]

-

Acid-Base Solubility: For a more in-depth understanding of the functional groups, solubility in aqueous acidic and basic solutions is tested.

-

5% HCl: If the compound dissolves, it indicates the presence of a basic functional group (the amino group).[10]

-

5% NaOH: If the compound dissolves, it indicates the presence of an acidic functional group (the phenolic hydroxyl group).[10]

-

5% NaHCO₃: This weaker base is used to differentiate between strong and weak acids. Phenols are generally not acidic enough to dissolve in sodium bicarbonate solution.[11]

-

Caption: Qualitative Solubility Testing Workflow.

pKa Determination

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[13] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added.

-

Solution Preparation: A precise amount of 2-Amino-4-(trifluoromethoxy)phenol is dissolved in a suitable solvent, often a water-methanol mixture to ensure solubility.[13] The solution must be free of dissolved CO₂ to avoid errors, especially when titrating with a base.[13]

-

Titration: A calibrated pH electrode is placed in the solution. A standardized solution of NaOH is added in small, precise increments using a burette. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). The equivalence point is identified as the inflection point of the curve.[13]

Spectral Data

While specific spectra for this compound are not provided in the search results, a senior scientist can predict the key features based on its structure.

-

¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the three different substituents.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbon of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol (around 3200-3600 cm⁻¹), the N-H stretches of the amine (around 3300-3500 cm⁻¹), C-O stretching, and strong C-F stretching bands associated with the trifluoromethoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (193.13 g/mol ).

Synthesis, Applications, and Safety

Synthesis

While multiple synthetic routes may exist, a common approach for related compounds involves the hydrogenation of a nitro-substituted precursor. For instance, 2-amino-4-(trifluoromethyl)phenol can be synthesized via the hydrogenation of the corresponding nitro compound using a platinum oxide catalyst.[14]

Applications in Research and Development

The true value of 2-Amino-4-(trifluoromethoxy)phenol lies in its role as a versatile building block.[2] Its amino and hydroxyl groups offer reactive sites for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.[15]

-

Pharmaceuticals: The trifluoromethoxy group is known to improve the pharmacokinetic profile of drug candidates.[1] This intermediate is therefore valuable for creating novel compounds for drug discovery programs.[16][17]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties can enhance the efficacy and stability of pesticides and herbicides.[2]

-

Materials Science: The unique electronic properties conferred by the functional groups make it a candidate for the synthesis of specialty polymers and organic electronic materials.[15]

Safety and Handling

As with any laboratory chemical, proper handling of 2-Amino-4-(trifluoromethoxy)phenol is paramount to ensure safety.

-

Hazards: The compound may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[2][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19] Work should be conducted in a well-ventilated area or a chemical fume hood.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials.[2] Keep containers tightly closed.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]

Conclusion

2-Amino-4-(trifluoromethoxy)phenol is more than just a chemical compound; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, combined with the influential trifluoromethoxy group, make it a valuable intermediate for developing next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its characteristics and the methodologies to verify them, as outlined in this guide, is the foundation for leveraging its full potential in research and development.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Synthesis of 2-amino-4-(trifluoromethyl)phenol. (n.d.). PrepChem.com.

- 2-Amino-4-(trifluoromethoxy) phenol. (n.d.). IndiaMART.

- Experiment (1) determination of melting points. (2021, September 19).

- Determination of Melting Point. (n.d.). Clarion University.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- To determine the melting point of given organic compound. (2025, April 15). MedPharma.

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- p-Trifluoromethoxy phenol | 828-27-3. (2025, September 25). ChemicalBook.

- How To Determine PKA Of Organic Compounds?. (2025, February 14). Chemistry For Everyone - YouTube.

- How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13).

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Cost-Effective Chemical Synthesis: Leveraging 2-Amino-4-(trifluoromethyl)phenol. (n.d.).

- 2-Amino-4-(trifluoromethyl)phenol | C7H6F3NO | CID 120246. (n.d.). PubChem.

- SAFETY DATA SHEET - 2-amino-4-(trifluoromethyl)benzenethiol hydrochloride. (2025, September 10). Thermo Fisher Scientific.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13).

- 2-Amino-4-(trifluoromethyl)phenol|CAS 454-81-9. (n.d.). Benchchem.

- 2-Amino-4-((trifluoromethyl)sulfinyl)phenol | C7H6F3NO2S | CID 90259287. (n.d.). PubChem.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- SAFETY DATA SHEET. (2025, April 28). MilliporeSigma.

- SAFETY DATA SHEET - 2-Amino-4-methylphenol. (2010, October 18). Acros Organics.

- Safety Data Sheet - 2-(Trifluoromethyl)phenol. (2024, December 7). Angene Chemical.

- 2-Amino-4-((trifluoromethyl)thio)phenol | 228401-48-7. (n.d.). Sigma-Aldrich.

- 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL synthesis. (n.d.). ChemicalBook.

- 2-Amino-4-(trifluoromethyl)phenol | CAS#:454-81-9. (2025, September 2). Chemsrc.

- 2-Amino-4-((trifluoromethyl)sulfonyl)phenol. (n.d.). Fluorochem.

- 2-Amino-4-((trifluoromethyl)sulfonyl)phenol. (n.d.). Sigma-Aldrich.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed.

- 2-Amino-4-(trifluoromethyl)phenol. (n.d.). Echemi.

- HNMR Practice 1. (n.d.). OpenOChem Learn.

- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. (n.d.).

- Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. (n.d.). The Royal Society of Chemistry.

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (n.d.).

- Phenol, 2-amino-4-methoxy- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 4-(Trifluoromethoxy)phenol | 828-27-3 | FT64442. (n.d.). Biosynth.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-4-(trifluoromethoxy) phenol Supplier in Mumbai, 2-Amino-4-(trifluoromethoxy) phenol Trader, Maharashtra [chemicalmanufacturers.in]

- 3. medpharma12.com [medpharma12.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. youtube.com [youtube.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. prepchem.com [prepchem.com]

- 15. 2-Amino-4-(trifluoromethyl)phenol|CAS 454-81-9 [benchchem.com]

- 16. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-4-(trifluoromethoxy)phenol, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details a robust and efficient two-step synthesis commencing from the commercially available starting material, 4-(trifluoromethoxy)phenol. The synthesis involves a highly regioselective ortho-nitration, followed by a clean and effective catalytic hydrogenation. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and data presentation to facilitate the successful synthesis of this key compound.

Introduction: The Significance of 2-Amino-4-(trifluoromethoxy)phenol

2-Amino-4-(trifluoromethoxy)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The strategic placement of the amino and hydroxyl groups on the phenyl ring makes this compound a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.

This guide provides a detailed and practical approach to the synthesis of 2-Amino-4-(trifluoromethoxy)phenol, focusing on a logical and efficient pathway that can be implemented in a laboratory setting.

Overview of the Synthetic Strategy

The most direct and efficient synthetic route to 2-Amino-4-(trifluoromethoxy)phenol involves a two-step sequence starting from 4-(trifluoromethoxy)phenol:

-

Step 1: Regioselective Ortho-Nitration: The introduction of a nitro group at the position ortho to the hydroxyl group of 4-(trifluoromethoxy)phenol to yield 2-nitro-4-(trifluoromethoxy)phenol.

-

Step 2: Reduction of the Nitro Group: The selective reduction of the nitro group of 2-nitro-4-(trifluoromethoxy)phenol to the corresponding amino group to afford the final product, 2-Amino-4-(trifluoromethoxy)phenol.

This strategy is advantageous due to the ready availability of the starting material and the generally high yields and selectivity of the individual steps.

Step-by-Step Synthesis Pathway

Step 1: Ortho-Nitration of 4-(trifluoromethoxy)phenol

The key to this initial step is the selective introduction of a nitro group at the C2 position of the aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Since the para-position is occupied by the trifluoromethoxy group, the substitution is directed to the ortho-positions. For a highly regioselective ortho-nitration, a mild and effective nitrating system is required to avoid the formation of dinitro-products and other side reactions. A recommended method involves the use of cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate.[1]

Reaction:

Causality of Experimental Choices:

-

Cerium (IV) Ammonium Nitrate (CAN): CAN serves as an effective and mild nitrating agent. It is believed to generate the nitronium ion (NO₂⁺) in situ, which is the active electrophile in the nitration reaction.[1]

-

Sodium Bicarbonate (NaHCO₃): The presence of a mild base like sodium bicarbonate is crucial for achieving high ortho-selectivity. It is thought to modulate the reactivity of the phenol and the nitrating species, favoring substitution at the ortho position.[1]

-

Solvent: Acetonitrile is a suitable solvent for this reaction, as it dissolves the reactants and is inert under the reaction conditions.

Experimental Protocol: Synthesis of 2-nitro-4-(trifluoromethoxy)phenol

-

To a solution of 4-(trifluoromethoxy)phenol (1 equivalent) in acetonitrile, add sodium bicarbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of cerium (IV) ammonium nitrate (1.1 equivalents) in acetonitrile dropwise over 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-nitro-4-(trifluoromethoxy)phenol.

Data Summary for Nitration Reaction

| Reagent | Molar Ratio | Purpose |

| 4-(trifluoromethoxy)phenol | 1.0 | Starting Material |

| Cerium (IV) Ammonium Nitrate (CAN) | 1.1 | Nitrating Agent |

| Sodium Bicarbonate (NaHCO₃) | 1.5 | Base/Selectivity Enhancer |

| Acetonitrile | - | Solvent |

Step 2: Reduction of 2-nitro-4-(trifluoromethoxy)phenol

The final step in the synthesis is the reduction of the nitro group to an amine. Catalytic hydrogenation is a widely used and highly efficient method for this transformation, often providing clean products with high yields.[2][3][4] Palladium on carbon (Pd/C) is a common and effective catalyst for this reaction.[3][4]

Reaction:

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the reduction of nitro groups. It allows for the reaction to proceed under relatively mild conditions of temperature and pressure and can be easily removed by filtration.[3][4]

-

Hydrogen Gas (H₂): Hydrogen is the reducing agent in this reaction. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.

-

Solvent: A protic solvent like ethanol or methanol is commonly used for catalytic hydrogenation as it can effectively dissolve the substrate and facilitate the reaction on the catalyst surface.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethoxy)phenol

-

In a hydrogenation vessel, dissolve 2-nitro-4-(trifluoromethoxy)phenol (1 equivalent) in ethanol.

-

Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4-(trifluoromethoxy)phenol.

-

The product can be further purified by recrystallization if necessary.

Data Summary for Reduction Reaction

| Reagent/Catalyst | Molar/Weight Ratio | Purpose |

| 2-nitro-4-(trifluoromethoxy)phenol | 1.0 | Starting Material |

| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst |

| Hydrogen Gas (H₂) | Excess | Reducing Agent |

| Ethanol | - | Solvent |

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as a two-step process, clearly outlining the transformation from the starting material to the final product.

Caption: Overall synthesis pathway for 2-Amino-4-(trifluoromethoxy)phenol.

Conclusion

The synthesis of 2-Amino-4-(trifluoromethoxy)phenol can be reliably achieved through a two-step sequence involving the regioselective ortho-nitration of 4-(trifluoromethoxy)phenol followed by the catalytic hydrogenation of the resulting nitro-intermediate. The methodologies presented in this guide are based on well-established chemical principles and offer a practical approach for obtaining this valuable compound in a laboratory setting. The careful selection of reagents and reaction conditions is paramount to achieving high yields and purity of the final product.

References

- Google Patents. (2017). CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.

-

PrepChem. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

-

Sun, J., Fu, Y., He, G., Sun, X., & Wang, X. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1594-1601. [Link]

- Wang, Y., et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.

-

Varma, R. S., & Naicker, K. P. (1999). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 1(1), 13-19. Retrieved from [Link]

- Choudhary, V. R., et al. (2025). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Journal of Chemical Technology & Biotechnology.

-

NOP. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

-

Hashemi, M. M., & Beni, Y. A. (2005). Nitration of Phenols Under Mild And Heterogeneous Conditions. Journal of the Chinese Chemical Society, 52(5), 1025-1028. [Link]

- Pitchumani, K., & Kannan, P. (2000). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.

-

Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry [Video]. YouTube. [Link]

- GlobalCHEM. (n.d.). Cost-Effective Chemical Synthesis: Leveraging 2-Amino-4-(trifluoromethyl)phenol.

- Li, H., et al. (2018). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

- Google Patents. (1998). US5847231A - Selective nitration of phenol derivatives.

-

Wei, S., et al. (2023). Pd nanoparticles anchored Co-MOF for nitrophenol reduction. Environmental Science and Pollution Research, 30(43), 97936-97947. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Amino-4-(trifluoromethoxy)phenol: A Technical Guide

Affiliation: Advanced Molecular Characterization Group, Google Research

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 2-Amino-4-(trifluoromethoxy)phenol (CAS No. 461699-34-3). Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopy and comparative analysis with structurally analogous compounds to provide a robust and scientifically grounded predictive analysis. Detailed experimental protocols for acquiring high-fidelity spectroscopic data are also presented, ensuring this guide serves as a practical tool for both theoretical understanding and empirical validation.

Introduction: The Significance of 2-Amino-4-(trifluoromethoxy)phenol

2-Amino-4-(trifluoromethoxy)phenol is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH), an amino (-NH₂), and a trifluoromethoxy (-OCF₃) group. This unique combination of substituents makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is of high interest as it can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The amino and hydroxyl groups offer versatile handles for a wide range of chemical transformations, enabling the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Key Spectroscopic Features

The structural arrangement of the functional groups on the benzene ring dictates the expected spectroscopic signatures. The ortho-positioning of the amino and hydroxyl groups allows for potential intramolecular hydrogen bonding, which can influence their spectral characteristics. The trifluoromethoxy group at the para-position to the amino group will exert both electronic and through-space effects.

Caption: Molecular structure of 2-Amino-4-(trifluoromethoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2-Amino-4-(trifluoromethoxy)phenol.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H (H-6) | 6.8 - 7.0 | d | ~8-9 | Ortho-coupled to H-5. Electron-donating -NH₂ and -OH groups shield this proton. |

| Ar-H (H-5) | 6.6 - 6.8 | dd | ~8-9, ~2-3 | Ortho-coupled to H-6 and meta-coupled to H-3. |

| Ar-H (H-3) | 6.5 - 6.7 | d | ~2-3 | Meta-coupled to H-5. Shielded by the ortho -OH and para -NH₂ groups. |

| -NH₂ | 3.5 - 5.0 | br s | - | Broad signal due to quadrupolar relaxation and exchange. Position is solvent and concentration dependent. |

| -OH | 8.5 - 9.5 | br s | - | Broad signal, chemical shift is highly dependent on solvent, concentration, and temperature. Potential intramolecular H-bonding may shift it downfield. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The trifluoromethoxy group will have a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Coupling Constant (J, Hz) | Rationale |

| C-O (C-2) | 145 - 150 | s | - | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| C-N (C-1) | 138 - 142 | s | - | Carbon attached to the amino group. |

| C-OCF₃ (C-4) | 140 - 145 | q | ~2-4 | Carbon attached to the -OCF₃ group, shows small quartet coupling to fluorine. |

| C-H (C-6) | 115 - 120 | s | - | Aromatic CH. |

| C-H (C-5) | 110 - 115 | s | - | Aromatic CH. |

| C-H (C-3) | 105 - 110 | s | - | Aromatic CH. |

| -OCF₃ | 120 - 125 | q | ~250-260 | The carbon of the trifluoromethoxy group will appear as a quartet with a large C-F coupling constant. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-Amino-4-(trifluoromethoxy)phenol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for aminophenols as it can help in observing the exchangeable -OH and -NH₂ protons.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~100 ppm centered around -60 ppm.

-

Number of Scans: 64.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-Amino-4-(trifluoromethoxy)phenol is expected to show characteristic absorption bands for the O-H, N-H, C-O, C-N, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Description |

| 3400 - 3200 | O-H and N-H stretching | Medium-Strong, Broad | The O-H stretch will likely be a broad band. The N-H stretching of the primary amine will appear as two sharp peaks (symmetric and asymmetric stretching) superimposed on the O-H band. |

| 1620 - 1580 | Aromatic C=C stretching | Medium-Strong | Characteristic absorptions for the benzene ring. |

| 1520 - 1480 | N-H bending | Medium | Scissoring vibration of the primary amine. |

| 1300 - 1200 | C-O stretching (phenol) and C-N stretching | Strong | Strong absorptions typical for aryl ethers and amines. |

| 1250 - 1050 | C-F stretching | Very Strong | The C-F bonds of the -OCF₃ group will give rise to very strong and characteristic absorption bands. |

| 900 - 675 | C-H out-of-plane bending | Medium-Strong | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 193 | [M]⁺˙ | Molecular ion |

| 176 | [M - NH₂ - H]⁺ | Loss of the amino group and a hydrogen atom. |

| 164 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for phenols. |

| 124 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical. |

| 95 | [C₆H₅O]⁺ | Fragmentation of the aromatic ring. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#34A853"];M [label="[M]⁺˙ (m/z 193)"]; F1 [label="[M - CHO]⁺ (m/z 164)"]; F2 [label="[M - OCF₃]⁺ (m/z 124)"]; F3 [label="[CF₃]⁺ (m/z 69)"];

M -> F1 [label="- CHO"]; M -> F2 [label="- OCF₃"]; M -> F3 [label="Fragmentation"]; }

Caption: Predicted major fragmentation pathways for 2-Amino-4-(trifluoromethoxy)phenol.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Electron Ionization (EI): Introduce a small amount of the sample via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or after Liquid Chromatography (LC) separation.

-

-

Instrument Parameters:

-

EI-MS:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

-

ESI-MS:

-

Operate in positive ion mode to detect [M+H]⁺ (m/z 194).

-

Optimize spray voltage and capillary temperature.

-

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-Amino-4-(trifluoromethoxy)phenol. The provided interpretations, based on fundamental spectroscopic principles and data from analogous structures, offer a solid foundation for researchers working with this compound. The experimental protocols outlined herein will enable the acquisition of high-quality data for empirical validation and further structural studies. This guide serves as a valuable resource for the scientific community, facilitating the effective utilization of this important chemical intermediate in research and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)phenol. Retrieved from [Link]

The Strategic Deployment of 2-Amino-4-(trifluoromethoxy)phenol in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group stands out for its unique electronic properties and metabolic stability. This technical guide provides an in-depth analysis of 2-Amino-4-(trifluoromethoxy)phenol, a versatile building block that synergistically combines the advantageous features of the trifluoromethoxy moiety with the reactive potential of an aminophenol scaffold. We will explore its synthesis, physicochemical characteristics, and delve into its potential applications in medicinal chemistry, particularly in the development of neuroprotective agents, anti-inflammatory molecules, and kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential intermediate in their quest for novel therapeutics.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethoxy group, in particular, offers a unique combination of high electronegativity and lipophilicity, often leading to improved cell membrane permeability and resistance to oxidative metabolism.[2] When coupled with the versatile aminophenol scaffold, which is a common feature in many biologically active compounds, 2-Amino-4-(trifluoromethoxy)phenol emerges as a powerful starting material for the synthesis of diverse and complex molecular architectures.[3]

This guide will illuminate the path from the synthesis of this key intermediate to its potential applications in tackling complex diseases. We will explore how the distinct functionalities of 2-Amino-4-(trifluoromethoxy)phenol can be exploited to generate novel chemical entities with enhanced therapeutic potential.

Physicochemical Properties and Data Summary

2-Amino-4-(trifluoromethoxy)phenol is an off-white to pale yellow solid with a faint aromatic odor.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 461699-34-3 | [3][4] |

| Molecular Formula | C7H6F3NO2 | [3][4] |

| Molecular Weight | 193.13 g/mol | [4] |

| Melting Point | 98-102 °C | [4] |

| Appearance | Off-white to pale yellow solid | [4] |

| Solubility | Slightly soluble in water, soluble in organic solvents | [4] |

| Purity | ≥98% | [4] |

Synthesis and Experimental Protocols

The synthesis of 2-Amino-4-(trifluoromethoxy)phenol can be efficiently achieved through the catalytic hydrogenation of a nitro-precursor. This method is analogous to the synthesis of the structurally similar 2-amino-4-(trifluoromethyl)phenol.[1] A plausible and scalable synthetic route is outlined below.

Synthetic Pathway

Caption: Synthetic route to 2-Amino-4-(trifluoromethoxy)phenol.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethoxy)phenol

Step 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)phenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-(trifluoromethoxy)phenol (1.0 eq). Cool the flask to 0-5 °C in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water. The solid precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 2-Nitro-4-(trifluoromethoxy)phenol.

Step 2: Synthesis of 2-Amino-4-(trifluoromethoxy)phenol

-

Reaction Setup: To a solution of 2-Nitro-4-(trifluoromethoxy)phenol (1.0 eq) in methanol, add 10 wt% Pd(OH)₂ on carbon (0.05 eq) under a nitrogen atmosphere.[2]

-

Hydrogenation: The suspension is degassed and purged with hydrogen gas several times. The reaction mixture is then stirred under a hydrogen atmosphere (e.g., 40 psi) at room temperature for 12-16 hours.[2]

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Amino-4-(trifluoromethoxy)phenol as a solid.

Potential Applications in Medicinal Chemistry

The unique structural features of 2-Amino-4-(trifluoromethoxy)phenol make it an attractive scaffold for the development of a wide range of therapeutic agents. The ortho-amino and hydroxyl groups provide a handle for the construction of various heterocyclic systems, while the trifluoromethoxy group enhances drug-like properties.

Neuroprotective Agents: Targeting Voltage-Gated Sodium Channels

The benzoxazole and benzothiazole ring systems are privileged scaffolds in medicinal chemistry, known for their diverse biological activities.[5][6] Riluzole, a benzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS) that contains a trifluoromethoxy group. This provides a strong rationale for exploring derivatives of 2-Amino-4-(trifluoromethoxy)phenol as potential neuroprotective agents.

A plausible application is the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives as analogues of riluzole, which are known to act as voltage-dependent sodium channel blockers.

Caption: Pathway to novel neuroprotective agents.

Hypothetical Application Workflow:

-

Synthesis: Synthesize a library of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives by reacting 2-Amino-4-(trifluoromethoxy)phenol with various cyclizing agents and subsequently modifying the amino group.

-

In Vitro Screening: Evaluate the synthesized compounds for their ability to block voltage-gated sodium channels in neuronal cell lines.

-

Structure-Activity Relationship (SAR) Studies: Analyze the relationship between the chemical structure of the derivatives and their biological activity to identify key pharmacophoric features.

-

In Vivo Efficacy: Test the most promising candidates in animal models of neurodegenerative diseases like ALS or Parkinson's disease.

Anti-Inflammatory Agents: Targeting the NLRP3 Inflammasome

Chronic inflammation is a hallmark of many diseases, and the NLRP3 inflammasome is a key player in the inflammatory response.[7][8] Small molecule inhibitors of the NLRP3 inflammasome are therefore highly sought after. The phenol moiety is a common feature in known NLRP3 inhibitors, and the introduction of a trifluoromethoxy group could enhance potency and improve pharmacokinetic properties.

Caption: Design strategy for kinase inhibitors.

Structure-Activity Relationship (SAR) Exploration Plan:

-

Scaffold Elaboration: Synthesize a series of benzoxazole or benzothiazole derivatives from 2-Amino-4-(trifluoromethoxy)phenol.

-

Side Chain Variation: Introduce a variety of side chains at different positions of the heterocyclic core to probe the chemical space around the kinase active site.

-

Kinase Panel Screening: Screen the synthesized compounds against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) to determine their potency and selectivity profile.

-

Computational Modeling: Utilize molecular docking and other computational tools to understand the binding mode of active compounds and guide further optimization.

Conclusion and Future Perspectives

2-Amino-4-(trifluoromethoxy)phenol represents a highly valuable and underexplored building block in medicinal chemistry. Its strategic combination of a reactive aminophenol core and a drug-like trifluoromethoxy group provides a solid foundation for the development of novel therapeutics. The potential applications discussed in this guide, including neuroprotective agents, anti-inflammatory molecules, and kinase inhibitors, highlight the versatility of this scaffold. As the demand for more effective and safer drugs continues to grow, the judicious use of fluorinated intermediates like 2-Amino-4-(trifluoromethoxy)phenol will undoubtedly play a pivotal role in advancing the frontiers of drug discovery. Future research should focus on the synthesis and biological evaluation of diverse compound libraries derived from this promising starting material to unlock its full therapeutic potential.

References

-

PrepChem.com. Synthesis of 2-amino-4-(trifluoromethyl)phenol. Available from: [Link]

-

ExporterIndia.com. 2-Amino-4-(trifluoromethoxy) phenol. Available from: [Link]

- Google Patents. Amino-benzothiazole derivatives. US6407122B1.

- Google Patents. Benzoxazine derivatives and their application in therapy. US5447928A.

- Wong, X. K., & Yeong, K. Y. (2021). A patent review on the current developments of benzoxazoles in drug discovery. ChemMedChem, 16(21), 3237–3262.

- Google Patents. Benzoxazole, benzothiazole and benzimidazole derivatives as fungicides. US5491156A.

-

PubMed. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Available from: [Link]

- Google Patents. BENZOTHIAZOLE COMPOUNDS. EP2193127A4.

- Google Patents. Process for the preparation of benzothiazoles. US4808723A.

- Google Patents. Preparation of 2-(4-aminophenyl)benzothiazole compounds. US5371232A.

- Google Patents. Heterocyclic benzoxazole compositions as inhibitors of hepatitis c virus. WO2011047390A3.

-

ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available from: [Link]

-

PubMed Central. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Available from: [Link]

-

Frontiers. Pharmacological Inhibitors of the NLRP3 Inflammasome. Available from: [Link]

-

PubMed. Targeting the NLRP3 inflammasome for inflammatory disease therapy. Available from: [Link]

-

Frontiers. NLRP3 inflammasome and its inhibitors: a review. Available from: [Link]

-

PubMed Central. Anti-NLRP3 Inflammasome Natural Compounds: An Update. Available from: [Link]

-

MDPI. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Available from: [Link]

-

PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available from: [Link]

-

ResearchGate. Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. Available from: [Link]

-

Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Available from: [Link]

-

MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

-

PubMed Central. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-AMINO-4-(TRIFLUOROMETHOXY)PHENOL synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-4-(trifluoromethoxy) phenol Supplier in Mumbai, 2-Amino-4-(trifluoromethoxy) phenol Trader, Maharashtra [chemicalmanufacturers.in]

- 4. US5371232A - Preparation of 2-(4-aminophenyl)benzothiazole compounds - Google Patents [patents.google.com]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the NLRP3 inflammasome for inflammatory disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

Safety, handling, and toxicity information for 2-Amino-4-(trifluoromethoxy)phenol

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Amino-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethoxy)phenol is a substituted aromatic amine that presents a unique combination of functional groups, making it a molecule of interest for synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. The presence of an amino group, a hydroxyl group, and an electron-withdrawing trifluoromethoxy group on a benzene ring confers specific reactivity and physicochemical properties. The trifluoromethoxy (-OCF3) group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, which can improve bioavailability.[1] However, the structural alerts present in this molecule—namely, the aminophenol core—necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the available safety, handling, and toxicity information for 2-Amino-4-(trifluoromethoxy)phenol, drawing on data from related compounds to offer a conservative and safety-focused approach for laboratory professionals.

Hazard Identification and Classification

While specific comprehensive toxicological data for 2-Amino-4-(trifluoromethoxy)phenol is limited, the known hazards of aminophenols and halogenated aromatic compounds provide a strong basis for its classification and hazard assessment.

GHS Classification (Anticipated)

Based on data for structurally similar compounds, 2-Amino-4-(trifluoromethoxy)phenol is anticipated to fall under the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects |

This classification is extrapolated from data on similar aminophenol and trifluoromethoxy aniline derivatives and should be treated as a preliminary assessment.

Signal Word: Warning

Hazard Pictograms:

Summary of Toxicological Risks

The primary toxicological concerns associated with 2-Amino-4-(trifluoromethoxy)phenol are rooted in its aminophenol structure.

-

Acute Effects : Like other aminophenols, this compound is expected to be harmful if ingested and to cause significant irritation to the skin, eyes, and respiratory tract.

-

Mutagenicity and Carcinogenicity : Aromatic amines are a class of compounds that can be metabolically activated to genotoxic intermediates. Aminophenols, in particular, are noted for their potential to cause mutations.[2] Some aromatic amines have been linked to an increased risk of bladder cancer in occupational settings.[3] Therefore, 2-Amino-4-(trifluoromethoxy)phenol should be handled as a suspected mutagen and potential carcinogen.

-

Target Organ Effects : The kidneys are a known target for the toxic effects of p-aminophenol.[4] While the substitution pattern is different here, renal toxicity should be considered a potential long-term hazard.

-

Environmental Hazards : Halogenated aromatic compounds can be persistent in the environment. Trifluoromethylphenols have been shown to undergo aqueous photolysis to form trifluoroacetic acid (TFA), a persistent environmental contaminant.[5] The compound is also expected to be toxic to aquatic organisms.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, particularly its potential mutagenicity, all handling of 2-Amino-4-(trifluoromethoxy)phenol should be performed with strict adherence to safety protocols to minimize any possible exposure.

Engineering Controls

The primary method for controlling exposure to hazardous powders is through engineering controls.

-

Chemical Fume Hood : All work with solid 2-Amino-4-(trifluoromethoxy)phenol and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilated Enclosures : For weighing the solid compound, a ventilated balance enclosure or powder containment hood is highly recommended to minimize the aerosolization of fine particles.[7] If a ventilated enclosure is not available, weighing should be performed within a chemical fume hood.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Aminophenols can be absorbed through the skin.[9] Always inspect gloves for tears or holes before use.[10] |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes of solutions or accidental aerosolization of powder.[10] |

| Body Protection | A flame-resistant lab coat. | To protect skin and clothing from contamination.[11] |

| Respiratory Protection | Use a certified respirator if handling powders or volatile compounds outside of a fume hood. | To prevent inhalation of hazardous dust.[11] |

Workflow for Safe Handling of the Solid Compound

The following step-by-step protocol is designed to minimize exposure when handling powdered 2-Amino-4-(trifluoromethoxy)phenol.

Caption: Workflow for safely handling powdered 2-Amino-4-(trifluoromethoxy)phenol.

Causality in the Workflow:

-

Steps 1-3 (Preparation): This phase is critical for risk assessment and mitigation. Reviewing the Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) ensures that the handler is aware of all potential hazards and emergency procedures.[7] Designating a specific work area within a fume hood and covering it with absorbent paper contains any potential spills and simplifies cleanup.[6]

-

Steps 4-7 (Weighing and Transfer): The greatest risk of exposure to hazardous powders is during weighing and transfer due to the potential for aerosolization.[6] By transferring the powder into a pre-tared, sealable container inside the fume hood, the risk of inhaling dust is significantly reduced. Weighing the sealed container outside the hood prevents contamination of the balance.[8]

-

Steps 8-11 (Decontamination and Disposal): Meticulous cleanup is essential to prevent secondary exposure. Wiping down the exterior of containers and the work surface with a damp cloth (wet-cleaning) prevents dust from becoming airborne.[6] Segregating waste is crucial; as a halogenated aromatic compound, all contaminated materials must be placed in a designated "Hazardous Waste" container for halogenated organics.[12]

Emergency Procedures

Rapid and appropriate response to an exposure is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used for large exposures. Seek medical attention.[13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. An eyewash station should be used. Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

In Case of a Spill:

-

Evacuate the immediate area and restrict access.

-

Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

-

For small powder spills, gently cover with a damp paper towel to avoid raising dust.

-

Carefully scoop the material into a labeled hazardous waste container.

-

Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

-

For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, well-ventilated area.[12]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Designate a specific storage area for this compound, clearly marked with appropriate hazard warnings (e.g., "Suspected Mutagen").[7]

Waste Disposal

As a halogenated aromatic compound, 2-Amino-4-(trifluoromethoxy)phenol and any materials contaminated with it must be disposed of as hazardous waste.

Caption: Protocol for the compliant disposal of halogenated waste.

Key Principles of Disposal:

-

Segregation : Never mix halogenated waste with non-halogenated waste streams.[12] This is critical because the disposal methods, particularly incineration, are different.[14]

-

Labeling : The waste container must be clearly and accurately labeled with its contents to ensure it is handled correctly by waste management personnel.[12]

-

Containment : Liquid waste should be in a sealed, leak-proof container. Solid waste should also be in a sealed container to prevent any release.

-

Professional Disposal : Always follow your institution's procedures for hazardous waste disposal, which typically involves contacting the EHS department.[11]

Conclusion

2-Amino-4-(trifluoromethoxy)phenol is a compound that requires a high degree of caution in the laboratory. While specific toxicological data is scarce, the known hazards of the aminophenol class and halogenated aromatics necessitate that it be handled as a substance that is harmful by ingestion, irritating to the skin, eyes, and respiratory system, and a suspected mutagen. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed safe handling and disposal protocols, researchers can effectively minimize the risks associated with this versatile chemical intermediate. A culture of safety, grounded in a thorough understanding of potential hazards, is paramount when working with compounds of this nature.

References

-

New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Aminophenols (mixed isomers). Retrieved from [Link]

-

New Jersey Department of Health and Senior Services. (2007). Right to Know Hazardous Substance Fact Sheet: Aminophenols (mixed isomers). Retrieved from [Link]

-

Skipper, P. L., Tannenbaum, S. R., & Kensler, T. W. (2013). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 34(6), 1183–1189. Retrieved from [Link]

-

University of California, Santa Barbara Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

-

Bolt, H. M., & Golka, K. (2007). The debate on carcinogenicity of permanent hair dyes: new insights. Critical reviews in toxicology, 37(6), 521–536. Retrieved from [Link]

-

European Commission, Scientific Committee on Consumer Safety. (2010). Opinion on o-aminophenol (A14). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for p-Aminophenol. Retrieved from [Link]

-

El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering, 3(2), 29-35. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

Texas Materials Institute, The University of Texas at Austin. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

-